molecular formula C23H19N3O2S2 B12042554 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide

Cat. No.: B12042554
M. Wt: 433.5 g/mol
InChI Key: ZOBWDUCKCYDMPZ-ZVHZXABRSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide is a complex organic compound that features a benzothiazole moiety linked to an acetohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide typically involves multiple steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and a suitable base.

    Thioether Formation: The benzothiazole is then reacted with an appropriate halide to form the thioether linkage.

    Hydrazide Formation: The thioether is converted to the corresponding acetohydrazide by reacting with hydrazine hydrate.

    Schiff Base Formation: Finally, the acetohydrazide is condensed with 3-(benzyloxy)benzaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can target the Schiff base linkage, converting it back to the corresponding hydrazide and aldehyde.

    Substitution: The benzothiazole moiety can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazides and aldehydes.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts.

    Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: The benzothiazole moiety is known for its antimicrobial properties, making this compound a potential candidate for drug development.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a basis for therapeutic applications.

Industry

    Dye and Pigment Production: The compound’s structure allows it to be used in the synthesis of dyes and pigments with specific color properties.

    Polymer Additives: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The benzothiazole ring can intercalate with DNA, disrupting its function. Additionally, the Schiff base linkage can form reversible covalent bonds with enzyme active sites, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)benzonitrile
  • 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide

Uniqueness

Compared to similar compounds, 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide features a unique Schiff base linkage, which enhances its ability to form reversible covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors.

Properties

Molecular Formula

C23H19N3O2S2

Molecular Weight

433.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H19N3O2S2/c27-22(16-29-23-25-20-11-4-5-12-21(20)30-23)26-24-14-18-9-6-10-19(13-18)28-15-17-7-2-1-3-8-17/h1-14H,15-16H2,(H,26,27)/b24-14+

InChI Key

ZOBWDUCKCYDMPZ-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4S3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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